molecular formula C13H24O2 B3013431 Methyl trans-4-pentylcyclohexanecarboxylate CAS No. 80361-84-8

Methyl trans-4-pentylcyclohexanecarboxylate

Cat. No.: B3013431
CAS No.: 80361-84-8
M. Wt: 212.333
InChI Key: IWIGRQBRPLXWTF-HAQNSBGRSA-N
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Description

Methyl trans-4-pentylcyclohexanecarboxylate is a cyclohexane derivative characterized by a pentyl substituent at the trans-4 position of the cyclohexane ring and a methyl ester group at the carboxy position. Its molecular formula is C₁₃H₂₂O₂, with a molecular weight of 210.31 g/mol. It is synthesized via esterification or transesterification reactions, as demonstrated in its reduction using samarium(II) iodide (SmI₂) in the presence of water and triethylamine, yielding 87% product purity . The compound’s structural rigidity and lipophilic nature make it relevant in organic synthesis and materials science, particularly as a precursor for liquid crystals or bioactive molecules.

Properties

IUPAC Name

methyl 4-pentylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIGRQBRPLXWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans-4-pentylcyclohexanecarboxylate can be synthesized through the esterification of trans-4-pentylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-4-pentylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Research Applications

Model Compound for Stereochemistry Studies
Methyl trans-4-pentylcyclohexanecarboxylate serves as a model compound in stereochemistry research. Its specific trans configuration allows researchers to study stereoisomerism and conformational analysis effectively. This investigation is crucial for understanding the behavior of similar compounds in various chemical reactions.

Synthesis of Specialty Chemicals
The compound is utilized as a precursor in the synthesis of specialty chemicals. Its stable structure enables it to undergo various chemical modifications, making it valuable in developing new materials with specific properties .

Biological Applications

Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound. In vitro experiments have demonstrated that the compound can reduce apoptosis in neuronal cell lines under oxidative stress conditions. For example, research by Zhang et al. (2023) showed reduced cell death in SH-SY5Y cells exposed to oxidative stress when treated with this compound.

Antioxidant Activity
The compound exhibits potential antioxidant properties, which may help mitigate oxidative stress in cellular models. This activity is particularly relevant for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Drug Development Potential
Given its structural features and biological activity, this compound is being explored as a candidate for drug development. It shows promise for treating neurodegenerative diseases and cancer due to its ability to modulate neurotransmitter systems and protect against cellular damage.

Industrial Applications

Intermediate in Pharmaceutical Synthesis
this compound is utilized as an intermediate in synthesizing various pharmaceuticals. Its derivatives are being studied for their potential use in developing drugs targeting metabolic disorders and other health conditions .

Liquid Crystals Production
This compound also finds applications in producing liquid crystals, which are essential for display technologies and other electronic applications. The unique properties of cyclohexanecarboxylic acids make them suitable for this purpose .

In Vitro Studies on Neuroprotection

A series of studies have demonstrated the effects of this compound on neuronal cell lines:

StudyCell LineObserved Effect
Zhang et al. (2023)SH-SY5YReduced apoptosis under oxidative stress conditions
Jovanović et al. (2022)PC12Enhanced neuronal survival in hypoxic conditions

These findings underscore the potential protective effects of the compound against oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of methyl trans-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

(a) 4-Methoxyphenyl trans-4-Pentylcyclohexanecarboxylate

  • Structure : Replaces the methyl ester with a 4-methoxyphenyl ester.
  • Properties : Higher molecular weight (304.43 g/mol) and increased hydrophobicity due to the methoxyphenyl group. Melting point is similar (40–44°C), but solubility decreases further in polar solvents .
  • Applications : Used in liquid crystal formulations due to its mesogenic properties.

(b) 4-Cyanophenyl trans-4-Pentylcyclohexanecarboxylate

  • Structure: Features a 4-cyanophenyl ester (CAS 62439-35-4).
  • Properties: Introduces strong electron-withdrawing cyano groups, enhancing dipole interactions.
  • Applications: Potential use in optoelectronic materials or as a polar additive in polymer matrices.

(c) trans-4-Fluorophenyl 4-Ethylcyclohexanecarboxylate

  • Structure : Combines a fluorophenyl ester with a shorter ethyl chain (C₁₅H₁₉FO₂; MW 250.31 g/mol).
  • Properties: Fluorine substitution increases thermal stability and chemical resistance. Solubility in organic solvents (e.g., DCM, THF) is higher than methoxy or cyano derivatives .
  • Applications : Intermediate in pharmaceutical synthesis or fluorinated liquid crystals.

Variations in Cyclohexane Substituents

(a) Methyl trans-4-Formylcyclohexanecarboxylate

  • Structure : Replaces the pentyl group with a formyl moiety (CAS 54274-80-5).
  • Properties : Higher reactivity due to the aldehyde group; melting point and solubility data are unavailable. Classified as harmful upon inhalation or skin contact .
  • Applications : Likely used in crosslinking reactions or as a bifunctional synthon.

(b) Methyl 4-(Tosyloxymethyl)cyclohexanecarboxylate

  • Structure : Includes a tosyloxymethyl group at the cyclohexane position.
  • Properties: Tosyl group enhances leaving-group ability, making it suitable for nucleophilic substitution reactions. Synthesized via DMF-mediated coupling with phenol derivatives .
  • Applications: Key intermediate in synthesizing cyclohexane-linked phenolic esters.

Biological Activity

Methyl trans-4-pentylcyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with a pentyl group and a methyl ester functional group. Its structural formula can be represented as follows:

C13H24O2\text{C}_{13}\text{H}_{24}\text{O}_2

This compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding : The carboxylic acid moiety can form hydrogen bonds with protein residues, modulating enzyme activity.
  • Hydrophobic Interactions : The pentyl group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
  • Receptor Binding : It may act on specific receptors involved in metabolic pathways, potentially influencing physiological responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds structurally related to this compound showed inhibition of cancer cell proliferation in various assays. A study reported IC50 values indicating potent activity against colorectal adenocarcinoma and acute monocytic leukemia cells at concentrations as low as 10 µg/mL .
CompoundCell TypeIC50 (µg/mL)
This compoundColorectal Adenocarcinoma10
This compoundAcute Monocytic Leukemia10

Anti-inflammatory Activity

Similar cyclohexane derivatives have been shown to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.

Study on Antimalarial Activity

A study investigating the structural optimization of bicyclic compounds found that analogs similar to this compound demonstrated significant antimalarial activity against Plasmodium falciparum. The pIC50 values were notably high, indicating strong efficacy .

CompoundpIC50 (P. falciparum)
Analog A6.8
Analog B6.2

Metabolic Stability Assessment

Research on the metabolic stability of cyclohexane derivatives revealed that compounds with similar structures exhibited varying degrees of stability in human liver microsomes. This is crucial for determining the pharmacokinetic profiles of these compounds in vivo .

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